N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride
CAS No.: 1172528-88-9
Cat. No.: VC2548441
Molecular Formula: C8H14ClF3N2O
Molecular Weight: 246.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172528-88-9 |
|---|---|
| Molecular Formula | C8H14ClF3N2O |
| Molecular Weight | 246.66 g/mol |
| IUPAC Name | N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C8H13F3N2O.ClH/c9-8(10,11)5-13-7(14)6-1-3-12-4-2-6;/h6,12H,1-5H2,(H,13,14);1H |
| Standard InChI Key | DGLVNKMHXSIKLU-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C(=O)NCC(F)(F)F.Cl |
| Canonical SMILES | C1CNCCC1C(=O)NCC(F)(F)F.Cl |
Introduction
Chemical Structure and Properties
N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride features a distinctive molecular architecture that contributes to its specialized functions in chemical and biological systems. The compound's structure consists of a piperidine ring substituted with a carboxamide functional group at the 4-position, which is further modified with a 2,2,2-trifluoroethyl moiety. This arrangement creates a molecule with unique electronic properties and conformational characteristics.
Basic Chemical Information
The compound is characterized by the following properties:
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CAS Number: 1172528-88-9
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Molecular Formula: C8H14ClF3N2O
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Molecular Weight: 246.66 g/mol
Structural Features and Implications
The presence of the trifluoroethyl moiety significantly influences the compound's chemical behavior and biological activity. The trifluoromethyl group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms, which creates an electronic environment that affects neighboring functional groups. This electronic effect can reduce the basicity of adjacent amines and alter hydrogen bonding patterns, influencing how the molecule interacts with biological targets.
The piperidine ring provides a conformationally restricted scaffold that can position functional groups in specific spatial orientations, facilitating interactions with enzymes and receptors. The carboxamide group serves as both a hydrogen bond donor and acceptor, enhancing the compound's ability to form specific interactions with biological macromolecules.
Physicochemical Properties
The physicochemical profile of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride contributes to its potential applications in drug discovery. The compound demonstrates:
| Property | Characteristic | Impact on Function |
|---|---|---|
| Lipophilicity | Enhanced due to trifluoroethyl group | Improved membrane penetration |
| Solubility | Moderate in polar solvents | Facilitates pharmaceutical formulation |
| pKa | Lower than non-fluorinated analogs | Altered ionization state at physiological pH |
| Metabolic Stability | Increased | Extended half-life in biological systems |
The enhanced lipophilicity conferred by the trifluoroethyl group allows for better membrane penetration, which is crucial for cellular uptake and bioavailability. Additionally, the fluorinated moiety increases metabolic stability by protecting adjacent sites from oxidative metabolism.
Synthesis Methods
The preparation of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride can be achieved through several synthetic pathways, each offering advantages depending on scale, available starting materials, and desired purity.
Laboratory-Scale Synthesis
The synthesis typically begins with piperidine-4-carboxylic acid, which undergoes amidation with 2,2,2-trifluoroethylamine. This reaction is generally facilitated by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) in the presence of a suitable base. The resulting amide is then converted to the hydrochloride salt by treatment with hydrochloric acid.
The synthetic route can be represented as follows:
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Activation of piperidine-4-carboxylic acid with a coupling agent
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Nucleophilic attack by 2,2,2-trifluoroethylamine to form the amide bond
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Acid-base reaction with HCl to form the hydrochloride salt
Industrial Production
In industrial settings, the synthesis of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride employs more efficient and scalable processes. Large-scale production often utilizes automated reactors and continuous flow processes to enhance efficiency and yield. The industrial synthesis may also involve alternative routes that are more amenable to scale-up, such as:
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Direct reaction of piperidine-4-carboxylic acid with 2,2,2-trifluoroethanol, followed by treatment with hydrochloric acid
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Conversion of piperidine-4-carbonyl chloride to the corresponding amide via reaction with 2,2,2-trifluoroethylamine
Purification Techniques
The purification of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is critical for ensuring its quality and performance in applications. Advanced purification techniques employed include:
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Crystallization from appropriate solvent systems
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Chromatographic methods, including column chromatography and HPLC
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Recrystallization to achieve high purity standards
These purification steps are essential for removing reaction by-products and ensuring the compound meets the stringent purity requirements for research and pharmaceutical applications.
Mechanism of Action and Biological Interactions
The biological activity of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride is closely linked to its structural features and the resulting molecular interactions with biological targets.
Molecular Interactions
The compound's ability to interact with biological targets is influenced by several factors:
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The piperidine ring serves as a scaffold for binding to various molecular targets, potentially modulating their activity
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The trifluoroethyl moiety enhances lipophilicity, allowing better membrane penetration and interaction with enzymes and receptors
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The carboxamide group provides hydrogen bonding opportunities, facilitating specific interactions with protein binding sites
These molecular interactions collectively contribute to the compound's potential biological activities and therapeutic applications.
Structure-Activity Relationships
Structure-activity relationship studies on similar compounds provide insights into how structural modifications affect biological activity. Research on related compounds has shown that:
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Modifications to the piperidine ring can significantly alter binding affinity and selectivity
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The introduction of electron-withdrawing groups like trifluoroethyl can enhance cellular potency
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Compounds with lower pKa values (due to fluorine substitution) tend to exhibit improved cellular potency
A comparative analysis of structurally related compounds reveals the impact of specific modifications:
| Compound | Modification | Impact on Activity |
|---|---|---|
| Base piperidine | N-H | Lower cellular potency |
| Methyl-substituted | N-Me | Moderate improvement in potency |
| Trifluoroethyl-substituted | N-CF3CH2 | Significant enhancement in cellular potency |
| 2,2-Difluoropropyl-substituted | N-CF2CH3CH2 | Optimal for cellular activity |
These structure-activity relationships highlight the importance of the trifluoroethyl group in modulating biological activity, suggesting that N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride may possess valuable biological properties .
Pharmacokinetic Considerations
The pharmacokinetic properties of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride are significantly influenced by its structural features, particularly the trifluoroethyl moiety.
Lipophilicity and Membrane Permeability
The trifluoroethyl group increases the compound's lipophilicity, enhancing its ability to cross biological membranes. This property is crucial for cellular uptake and distribution within biological systems, potentially improving bioavailability. The increased lipophilicity must be balanced with adequate aqueous solubility to ensure effective drug delivery.
Metabolic Stability
Fluorinated compounds generally exhibit enhanced metabolic stability compared to their non-fluorinated counterparts. The presence of the trifluoroethyl group in N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride likely protects vulnerable sites from metabolic enzymes, potentially extending the compound's half-life in biological systems. This increased metabolic stability can lead to more favorable dosing regimens and improved therapeutic outcomes.
The Role of pKa Modulation
The trifluoroethyl moiety reduces the basicity of the piperidine nitrogen, altering its ionization state at physiological pH. This modulation of pKa can significantly impact:
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Distribution across membranes
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Binding to plasma proteins
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Interactions with target receptors and enzymes
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Elimination pathways
Studies with related compounds have demonstrated that modulating the pKa of the piperidine nitrogen through fluorination can lead to substantial improvements in cellular potency, selectivity, and pharmacokinetic properties .
Comparative Analysis with Structurally Related Compounds
Examining the properties of structurally related compounds provides valuable insights into the potential characteristics and applications of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride.
Structural Analogs
Several structural analogs share similarities with N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride:
| Compound | Structural Difference | Key Properties |
|---|---|---|
| 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide | Carboxamide at position 3 | Similar lipophilicity, different spatial arrangement of functional groups |
| 2,2,2-trifluoroethyl piperidine-4-carboxylate | Ester instead of amide | Potentially different metabolic stability and hydrogen bonding capabilities |
| N-propyl-N-(2,2,2-trifluoroethyl)piperidine-3-carboxamide | Additional propyl group | Increased lipophilicity, different steric requirements |
These structural variations can lead to significant differences in biological activity and pharmacokinetic properties, highlighting the importance of precise molecular design in optimizing compound performance .
Impact of Structural Modifications
Research on related compounds has demonstrated how structural modifications can significantly alter biological activity:
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Position of the carboxamide group (3 vs. 4 position on the piperidine ring) affects the spatial orientation of functional groups and their interaction with biological targets
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Substitution pattern on the piperidine nitrogen influences basicity and lipophilicity, which are critical for cellular potency
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Amide vs. ester functionality affects metabolic stability and hydrogen bonding capabilities
These structure-activity relationships provide a framework for understanding the potential biological behavior of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride and guide further optimization efforts.
Current Research and Future Directions
Research on N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride and structurally related compounds continues to evolve, opening new possibilities for therapeutic applications and chemical innovation.
Ongoing Research
Current research efforts focus on several key areas:
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Exploration of additional biological targets and therapeutic applications
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Optimization of synthetic routes to improve efficiency and sustainability
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Development of structure-activity relationships to guide the design of more potent and selective analogs
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Investigation of formulation strategies to enhance delivery and bioavailability
Future Perspectives
Looking ahead, several promising directions for future research emerge:
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Integration of N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride and analogs into targeted drug delivery systems
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Exploration of combination therapies that leverage the compound's unique properties
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Development of diagnostic applications based on the compound's selective binding capabilities
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Application of advanced computational methods to predict new biological targets and optimize molecular design
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